N,N-dicyclohexyl-4-{[(4-methylphenyl)sulfonyl]methyl}benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N-dicyclohexyl-4-{[(4-methylphenyl)sulfonyl]methyl}benzamide, also known as DMTB, is a chemical compound that has gained significant attention in the scientific research community. It is a potent inhibitor of protein kinase C (PKC), which is a family of enzymes that play a crucial role in various cellular processes such as cell growth, differentiation, and apoptosis. DMTB has shown promising results in various preclinical studies, making it a potential candidate for the treatment of various diseases.
Wirkmechanismus
N,N-dicyclohexyl-4-{[(4-methylphenyl)sulfonyl]methyl}benzamide exerts its pharmacological effects by inhibiting the activity of PKC. PKC is a family of enzymes that play a crucial role in various cellular processes such as cell growth, differentiation, and apoptosis. PKC is activated by various stimuli such as growth factors, hormones, and neurotransmitters. Once activated, PKC phosphorylates various substrates, leading to changes in cellular function. This compound inhibits the activity of PKC by binding to its regulatory domain, preventing its activation and subsequent phosphorylation of substrates.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. In cancer cells, this compound inhibits cell growth and induces apoptosis by downregulating the expression of anti-apoptotic proteins and upregulating the expression of pro-apoptotic proteins. In cardiovascular diseases, this compound reduces inflammation and oxidative stress, leading to improved vascular function. In neurological disorders, this compound exerts neuroprotective effects by reducing oxidative stress and inflammation and promoting neuronal survival.
Vorteile Und Einschränkungen Für Laborexperimente
N,N-dicyclohexyl-4-{[(4-methylphenyl)sulfonyl]methyl}benzamide has several advantages for lab experiments. It is a potent and selective inhibitor of PKC, making it an ideal tool for studying the role of PKC in various cellular processes. It is also relatively easy to synthesize and purify, making it readily available for research purposes. However, this compound has some limitations for lab experiments. It has poor solubility in water, which can limit its use in certain assays. It also has a relatively short half-life, which can make it challenging to study its pharmacokinetics in vivo.
Zukünftige Richtungen
There are several future directions for the research on N,N-dicyclohexyl-4-{[(4-methylphenyl)sulfonyl]methyl}benzamide. One potential area of research is the development of this compound-based therapies for cancer, cardiovascular diseases, and neurological disorders. Another area of research is the identification of new PKC inhibitors with improved pharmacokinetic properties. Furthermore, the role of PKC in various cellular processes is still not fully understood, and further research is needed to elucidate its functions. Finally, the potential side effects of this compound need to be thoroughly investigated before it can be used as a therapeutic agent.
Synthesemethoden
The synthesis of N,N-dicyclohexyl-4-{[(4-methylphenyl)sulfonyl]methyl}benzamide involves the reaction of 4-methylbenzenesulfonyl chloride with N,N-dicyclohexyl-4-aminobenzamide in the presence of a base such as triethylamine. The reaction results in the formation of this compound, which can be purified through crystallization or column chromatography.
Wissenschaftliche Forschungsanwendungen
N,N-dicyclohexyl-4-{[(4-methylphenyl)sulfonyl]methyl}benzamide has been extensively studied for its potential therapeutic applications. It has shown promising results in various preclinical studies, including cancer, cardiovascular diseases, and neurological disorders. This compound has been found to inhibit the growth of cancer cells and induce apoptosis, making it a potential candidate for cancer therapy. It also has shown promising results in the treatment of cardiovascular diseases by reducing inflammation and improving vascular function. Furthermore, this compound has shown neuroprotective effects in various animal models of neurological disorders such as Alzheimer's and Parkinson's disease.
Eigenschaften
IUPAC Name |
N,N-dicyclohexyl-4-[(4-methylphenyl)sulfonylmethyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H35NO3S/c1-21-12-18-26(19-13-21)32(30,31)20-22-14-16-23(17-15-22)27(29)28(24-8-4-2-5-9-24)25-10-6-3-7-11-25/h12-19,24-25H,2-11,20H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HCYFIHNQWHCGPD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)CC2=CC=C(C=C2)C(=O)N(C3CCCCC3)C4CCCCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H35NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.